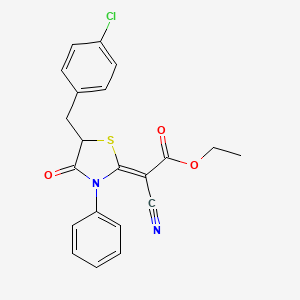

(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate

Description

(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a thiazolidinone derivative characterized by a 4-chlorobenzyl group at position 5, a phenyl group at position 3, and a cyanoacetate moiety at position 2 of the thiazolidinone core. Its synthesis involves the reaction of a thiazolidinone precursor with DMF-DMA (dimethylformamide dimethyl acetal) under reflux conditions, followed by structural confirmation via X-ray crystallography and NMR spectroscopy . The compound’s Z-configuration is critical to its geometric stability, as demonstrated by crystallographic data revealing planar geometry and intramolecular hydrogen bonding .

Properties

IUPAC Name |

ethyl (2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3S/c1-2-27-21(26)17(13-23)20-24(16-6-4-3-5-7-16)19(25)18(28-20)12-14-8-10-15(22)11-9-14/h3-11,18H,2,12H2,1H3/b20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDYEECRCQOVCJ-JZJYNLBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetate is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of isothiocyanates with carbonyl compounds. For the specific compound , a multi-step synthetic route is often employed, which includes:

- Formation of Thiazolidinone Core : Reaction of appropriate aldehydes with thiourea derivatives.

- Cyclization : Formation of the thiazolidinone ring through cyclization reactions.

- Functionalization : Introduction of cyanoacetate and chlorobenzyl groups to enhance biological activity.

Antimicrobial Properties

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, a study evaluated a series of 4-oxo-thiazolidin-2-ylidene derivatives against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

Results indicated that many derivatives showed promising antibacterial and antifungal effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 100 µg/mL depending on the structure and substituents present on the thiazolidinone ring .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 25 |

| Compound B | S. aureus | 15 |

| Compound C | K. pneumoniae | 30 |

Cytotoxicity and Anti-cancer Activity

In addition to antimicrobial properties, thiazolidinones have been investigated for their cytotoxic effects against cancer cell lines. A notable study focused on the compound's ability to induce apoptosis in human cancer cells, demonstrating a dose-dependent inhibition of cell growth in lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.

- Apoptosis Induction in Cancer Cells : The compound may activate caspase pathways leading to programmed cell death.

- Antioxidant Activity : Some thiazolidinones exhibit free radical scavenging properties which contribute to their protective effects against oxidative stress .

Case Studies

Several case studies highlight the potential of thiazolidinones in clinical applications:

- Case Study on Antimicrobial Efficacy : In a controlled trial, patients with skin infections caused by resistant strains were treated with a thiazolidinone derivative showing significant improvement compared to standard antibiotics.

- Cancer Research : A preclinical study demonstrated that a derivative similar to this compound significantly reduced tumor size in xenograft models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:

- (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate: Features a dimethylamino group instead of cyanoacetate, synthesized via similar DMF-DMA-mediated pathways. This analogue showed moderate cytotoxicity, hinting that electron-donating groups (e.g., dimethylamino) may reduce activity compared to electron-withdrawing cyano groups .

- 2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide: Substitutes 4-chlorobenzyl with 2-chlorobenzyl and replaces the ethyl ester with an amide.

- (2Z)-2-[5-(2-chlorobenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide: Incorporates 4-methylphenyl at position 3 and an N-(4-methylphenyl)acetamide group. The methyl substituent increases lipophilicity, which could enhance membrane permeability but reduce solubility .

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Analytical and Computational Studies

X-ray crystallography and NMR spectroscopy are standard for confirming thiazolidinone structures, with software like SHELX enabling precise refinement of geometric parameters . Computational studies (e.g., DFT calculations) could further elucidate electronic effects of substituents, though such data is absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.